4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a chloronaphthalene moiety linked to a cyclohexane ring via an oxyacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the chloronaphthalene derivative. This is followed by the formation of the oxyacetyl intermediate, which is then reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, acetylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid include other naphthalene derivatives and cyclohexane carboxylic acid derivatives. Examples might include:
- 4-Chloronaphthalene-1-ol
- Naphthalene-1-carboxylic acid
- Cyclohexane-1,2-dicarboxylic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific chemical reactivity or biological activity not seen in simpler or less functionalized analogs.
Properties
IUPAC Name |
4-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c20-16-9-10-17(15-4-2-1-3-14(15)16)25-11-18(22)21-13-7-5-12(6-8-13)19(23)24/h1-4,9-10,12-13H,5-8,11H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASPMPIZXWZTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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